8-Bromoquinolin-4-amine
Overview
Description
8-Bromoquinolin-4-amine is an organic compound belonging to the quinoline family. It is characterized by a bromine atom attached to the eighth position and an amino group attached to the fourth position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
8-Bromoquinolin-4-amine belongs to the quinoline family, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . Quinoline and its derivatives, including this compound, have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization Quinoline-based compounds like chloroquine and amodiaquine have been known to target the malaria parasite .
Mode of Action
Quinoline-based compounds are known to interfere with the parasite’s ability to break down and digest hemoglobin . This interference is believed to be toxic to the malaria parasite .
Biochemical Pathways
It’s worth noting that quinoline and its derivatives have been used in the field of c–h bond activation/functionalization . This suggests that this compound may interact with biochemical pathways involving C–H bonds.
Result of Action
For instance, chloroquine, a quinoline-based compound, is known to exhibit antimalarial activity .
Action Environment
It’s worth noting that the synthesis of quinoline and its derivatives can be influenced by various factors, including the presence of transition metal catalysts, photocatalysts, or metal-free conditions .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform, followed by amination. The reaction conditions often include the use of sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form polycyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium hydride, and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminated quinoline derivatives.
Scientific Research Applications
8-Bromoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its role in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the bromine and amino groups.
8-Hydroxyquinoline: Similar structure with a hydroxyl group instead of an amino group.
7-Bromoquinolin-8-ol: Another brominated quinoline derivative with different substitution patterns.
Uniqueness: 8-Bromoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
8-bromoquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDRVHGHAXAOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496606 | |
Record name | 8-Bromoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-75-2 | |
Record name | 8-Bromo-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65340-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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